
Ivabradine R-Isomer HCl
Descripción general
Descripción
Ivabradine R-Isomer HCl, also known as Ivabradine, is a medication used to reduce the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure . It is a novel heart rate lowering medicine for the symptomatic management of stable angina pectoralis and symptomatic chronic heart failure .
Synthesis Analysis
The synthesis of Ivabradine R-Isomer HCl has been described in the patent US7176197B2 . The process involves the synthesis of ivabradine of formula (I), addition salts thereof with a pharmaceutically acceptable acid, and hydrates thereof. The synthesis process allows ivabradine salts to be obtained in a single step starting from a salt of the compound of formula (II), in a very good yield .Molecular Structure Analysis
The molecular formula of Ivabradine R-Isomer HCl is C27 H36 N2 O5 . Cl H . Its molecular weight is 505.05 .Chemical Reactions Analysis
Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate and thus more blood to flow to the myocardium .Physical And Chemical Properties Analysis
The molecular formula of Ivabradine R-Isomer HCl is C27 H36 N2 O5 . Cl H . Its molecular weight is 505.05 .Aplicaciones Científicas De Investigación
Heart Rate Reduction
Ivabradine selectively inhibits the pacemaker If current in sinoatrial node cells, leading to a reduction in heart rate without affecting other cardiac parameters .
Chronic Heart Failure
It is used as an adjunct therapy in patients with chronic heart failure, particularly those with reduced ejection fraction (HFrEF), to improve cardiac outcomes .
Stable Angina Pectoris
Ivabradine is indicated for the treatment of stable angina pectoris in patients who cannot take beta-blockers or in combination with beta-blockers for those who need additional heart rate reduction .
Electrophysiological Effects
The drug has unique electrophysiological effects on the sinoatrial node, which can be beneficial in managing certain arrhythmias .
Myocardial Blood Flow Improvement
By lowering the heart rate, Ivabradine allows more blood flow to the myocardium, which can be beneficial for patients with ischemic heart conditions .
For a more detailed analysis of each application, including potential benefits and mechanisms of action, further research and access to comprehensive scientific databases would be necessary.
MDPI - Ivabradine: An Intelligent Drug for the Treatment of Ischemic MDPI - Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Springer - Ivabradine: A Review of Labeled and Off-Label Uses American College of Cardiology - The Clinical Use of Ivabradine DrugBank Online - Ivabradine hydrochloride
Mecanismo De Acción
Target of Action
The primary target of Ivabradine R-Isomer Hydrochloride is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the “funny” channel pacemaker current (If) in the sinoatrial node of the heart .
Mode of Action
Ivabradine R-Isomer Hydrochloride acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This inhibition results in a lower heart rate, allowing more blood to flow to the myocardium .
Biochemical Pathways
The “funny” channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .
Pharmacokinetics
Ivabradine is metabolized by Cytochrome P450 3A4 (CYP3A4) only and it is a very weak inhibitor of this cytochrome . The funny channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .
Result of Action
The selective inhibition of the If channels by Ivabradine R-Isomer Hydrochloride results in a lower heart rate, thus allowing more blood to flow to the myocardium . This leads to a reduction in the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure .
Action Environment
The action of Ivabradine R-Isomer Hydrochloride is influenced by the patient’s heart rate. The drug is more pharmacologically active at higher heart rates . It is also important to note that the drug’s efficacy can be influenced by the presence of other medications, particularly those that inhibit or induce CYP3A4 .
Safety and Hazards
The safety data sheet for Ivabradine R-Isomer HCl recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ivabradine R-Isomer HCl | |
CAS RN |
148849-68-7 | |
| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




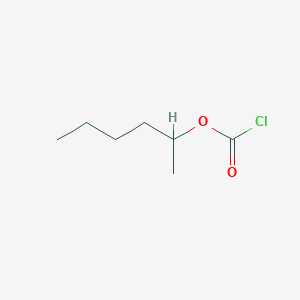
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
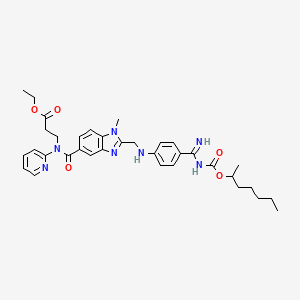
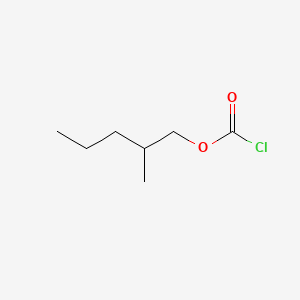

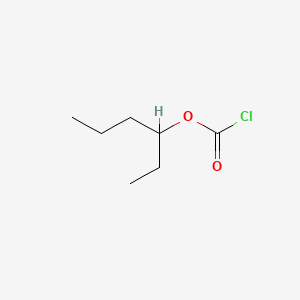
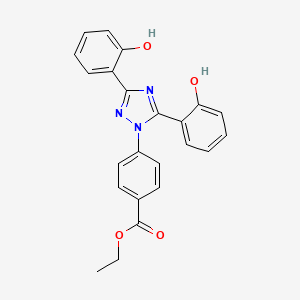
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)